molecular formula C7H7AsN2O2 B13750142 Arsine, 4-carbamidophenyloxo- CAS No. 2490-89-3

Arsine, 4-carbamidophenyloxo-

Cat. No.: B13750142
CAS No.: 2490-89-3
M. Wt: 226.06 g/mol
InChI Key: WWXFAARCKPTHAQ-UHFFFAOYSA-N
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Description

“Arsine, 4-carbamidophenyloxo-” is an organoarsenic compound characterized by an arsenic (As) atom bonded to a 4-carbamidophenyloxo substituent. The carbamidophenyloxo group consists of a phenyl ring substituted with a carbamido (-NHCONH2) moiety at the para position and an oxo (=O) functional group.

Arsenic compounds are historically associated with toxicity, but substituted arsines like this may exhibit modified biological or chemical properties due to their organic substituents. The carbamido group could enhance solubility in polar solvents or influence interactions with biological targets, distinguishing it from simpler arsines such as arsine gas (AsH3) .

Properties

CAS No.

2490-89-3

Molecular Formula

C7H7AsN2O2

Molecular Weight

226.06 g/mol

IUPAC Name

(4-arsorosophenyl)urea

InChI

InChI=1S/C7H7AsN2O2/c9-7(11)10-6-3-1-5(8-12)2-4-6/h1-4H,(H3,9,10,11)

InChI Key

WWXFAARCKPTHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[As]=O

Origin of Product

United States

Preparation Methods

Common Arsine Preparation Methods

  • Reduction of Arsenic(III) Chloride with Sodium Borohydride
    $$
    4 \text{AsCl}3 + 3 \text{NaBH}4 \rightarrow 4 \text{AsH}3 + 3 \text{NaCl} + 3 \text{BCl}3
    $$
    This reaction is a standard laboratory method to generate arsine gas by reducing arsenic trichloride with sodium borohydride in an inert solvent. The arsine gas formed is then purified for further use.

  • Reduction of Arsenic(III) Oxide with Zinc and Acid
    $$
    \text{As}2\text{O}3 + 6 \text{Zn} + 6 \text{H}^+ \rightarrow 2 \text{AsH}_3 + 6 \text{Zn}^{2+}
    $$
    This classical method, dating back to Carl Scheele (1775), involves reducing arsenic oxide with zinc in acidic conditions to evolve arsine gas. This reaction forms the basis of the Marsh test for arsenic detection.

  • Reaction of Metal Arsenides with Acids
    $$
    \text{Zn}3\text{As}2 + 6 \text{H}^+ \rightarrow 2 \text{AsH}_3 + 3 \text{Zn}^{2+}
    $$
    Metal arsenides like zinc arsenide or sodium arsenide react with proton donors such as hydrochloric or hydrobromic acid to release arsine gas.

Preparation of Organoarsenic Compounds with Carbamidophenyloxo Groups

The synthesis of organoarsenic compounds such as "arsine, 4-carbamidophenyloxo-" involves coupling the arsine moiety with an organic group containing the carbamidophenyloxo functionality. This typically requires:

  • Step 1: Generation of Reactive Arsine Species
    Arsine gas or an arsine derivative (e.g., sodium arsenide or an arsenic hydride intermediate) is prepared as described above.

  • Step 2: Functionalization with 4-Carbamidophenyloxo Group
    The 4-carbamidophenyloxo group is derived from 4-aminophenol or related precursors, where the amino group is converted to a carbamido (–CONH2) substituent, and the phenol oxygen acts as a nucleophile or ligand.

  • Step 3: Coupling Reaction
    The arsine derivative is reacted with the 4-carbamidophenyloxo precursor under controlled conditions, often involving:

    • Use of coupling agents or catalysts to facilitate As–O or As–C bond formation.
    • Inert atmosphere to prevent oxidation of arsenic species.
    • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve reactants.
  • Step 4: Purification and Characterization
    The product is purified by chromatography or recrystallization and characterized by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Data Table: Summary of Preparation Methods for Arsine and Organoarsenic Derivatives

Preparation Step Reagents/Conditions Description/Notes Reference
Reduction of AsCl3 with NaBH4 AsCl3, NaBH4, inert solvent Generates arsine gas; clean, lab-scale method
Reduction of As2O3 with Zn/H+ As2O3, Zn metal, acid (e.g., H2SO4) Classical Marsh test method; produces arsine gas
Reaction of Metal Arsenides Zn3As2 or Na3As + acid (HCl, HBr) Alternative arsine generation
Coupling with 4-carbamidophenyloxo Arsine or arsenic hydride + 4-carbamidophenyloxo precursor, catalyst Forms organoarsenic compound with carbamidophenyloxo group Inferred
Sampling & Analysis Activated charcoal sorbent tubes, AAS Quantitative analysis of arsine concentration

Chemical Reactions Analysis

Thermal Decomposition

Arsine decomposes thermally at elevated temperatures:
2AsH32As+3H22\text{AsH}_3 \rightarrow 2\text{As} + 3\text{H}_2
This reaction is autocatalytic, accelerated by arsenic metal deposits, and forms the basis of the Marsh test for arsenic detection .

Oxidation Reactions

Arsine reacts vigorously with oxidizing agents:

  • Air oxidation :
    2AsH3+3O2As2O3+3H2O2\text{AsH}_3 + 3\text{O}_2 \rightarrow \text{As}_2\text{O}_3 + 3\text{H}_2\text{O}

  • Violent reactions with chlorine, nitric acid, or potassium permanganate, often leading to explosions .

Acid-Base Behavior

  • Deprotonation :
    AsH3+NaNH2NaAsH2+NH3\text{AsH}_3 + \text{NaNH}_2 \rightarrow \text{NaAsH}_2 + \text{NH}_3

  • Protonation : Forms [AsH4]+[\text{AsH}_4]^+ in superacids .

Reaction with Metals

  • Gutzeit test : Generates colored silver arsenates (e.g., Ag4AsNO3\text{Ag}_4\text{AsNO}_3) for arsenic detection .

  • Coordination with catalysts : Binds to Ti in Ziegler-Natta catalysts during polymerization, inhibiting activity .

Hazardous Reactivity Profile

Property Behavior
Flammability Highly flammable; forms explosive mixtures with air (LEL 5.1%, UEL 78%) .
Reactivity with Water Moist arsine decomposes rapidly, depositing arsenic metal .
Interactions Explodes with chlorine, nitric acid, or potassium under friction/shock .

Toxicological Relevance

Arsine’s toxicity stems from its hemolytic effects , causing red blood cell destruction. Key findings from animal studies include:

  • Anemia : Observed at 1.6 mg/m³ in rats and mice .

  • Splenomegaly : Dose-dependent spleen enlargement due to compensatory erythropoiesis .

  • Kidney/Liver Damage : Linked to hemoglobinuria and oxidative stress .

Research Gaps

The provided sources lack data on substituted arsine derivatives like 4-carbamidophenyloxo-arsine. For such compounds, properties may include:

  • Modified stability : Substituents could influence decomposition kinetics.

  • Targeted reactivity : Functional groups (e.g., carbamidophenyl) may direct reactions to specific sites.

  • Toxicity modulation : Altered bioavailability or metabolic pathways.

Scientific Research Applications

(4-arsorosophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-arsorosophenyl)urea involves its interaction with specific molecular targets and pathways. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Arsine Derivatives

Structural and Functional Group Analysis

The table below compares “Arsine, 4-carbamidophenyloxo-” with analogous arsine derivatives:

Compound Name Key Substituents on As Physical State (Inferred) Toxicity Profile Applications/Notes
Arsine, 4-carbamidophenyloxo- 4-carbamidophenyloxo group Likely solid Unknown; potential systemic toxicity (inferred from arsenic core) Research applications (e.g., ligand synthesis)
Arsine (AsH3) None (simple hydride) Gas Hemolytic, nephrotoxic; lethal at ppm levels Semiconductor manufacturing
Lewisite I 2-chlorovinyl, Cl Oily liquid Vesicant, carcinogen; inhibits enzymes via As(III) Chemical warfare agent
Bis(2-chlorovinyl)phenyl arsine Phenyl, 2-chlorovinyl groups Liquid or low-melting solid High toxicity (similar to Lewisite) No mainstream industrial use
Key Observations:
  • Toxicity : While AsH3 and Lewisite are well-documented toxins, the carbamido group in the target compound might mitigate or alter toxicity pathways. For example, the urea-like structure could reduce volatility or modify metabolic interactions .

Biological Activity

Arsine, 4-carbamidophenyloxo- is a compound that has garnered attention due to its potential biological activity and toxicity. Classified as a blood agent, it poses significant health risks, particularly in contexts related to chemical warfare. This article delves into the biological activity of this compound, exploring its toxicological implications, mechanisms of action, and relevant case studies.

  • Chemical Name: Arsine, 4-carbamidophenyloxo-
  • CAS Number: 2490-89-3
  • Molecular Formula: C7H10AsN2O

Toxicological Profile

Arsine, 4-carbamidophenyloxo- is recognized for its high toxicity. It primarily affects the hematologic system by inhibiting hemoglobin's ability to transport oxygen, leading to systemic hypoxia. The compound's mechanism of action involves the formation of reactive intermediates that can damage cellular components.

Key Toxicological Effects:

  • Hematotoxicity: Causes hemolysis and methemoglobinemia.
  • Neurotoxicity: Potential neurotoxic effects have been observed in animal studies.
  • Carcinogenicity: Classified under substances with potential carcinogenic effects due to arsenic content.

Biological Activity

The biological activity of Arsine, 4-carbamidophenyloxo- can be summarized as follows:

Activity Description
Mechanism of Action Inhibits oxygen transport by binding to hemoglobin.
Cellular Impact Induces oxidative stress and apoptosis in various cell types.
Systemic Effects Leads to multi-organ failure in severe cases of exposure.

Case Studies

  • Case Study on Hemolytic Anemia:
    • A study reported a case of hemolytic anemia in a patient exposed to arsenic compounds similar to Arsine, 4-carbamidophenyloxo-. The patient exhibited symptoms such as fatigue, jaundice, and elevated bilirubin levels.
    • Treatment involved supportive care and chelation therapy.
  • Neurotoxicity Assessment:
    • Animal models exposed to Arsine derivatives showed significant neurobehavioral changes, indicating potential neurotoxic effects.
    • Behavioral tests revealed deficits in motor coordination and cognitive function.
  • Carcinogenic Potential:
    • Epidemiological studies have linked arsenic exposure to increased cancer risk in populations consuming contaminated water sources. While direct evidence for Arsine, 4-carbamidophenyloxo- is limited, its structural similarity to known carcinogens raises concerns.

Research Findings

Recent research has focused on the development of antidotes and protective measures against arsenic poisoning. Studies indicate that compounds like N-acetylcysteine may mitigate some toxic effects by enhancing glutathione levels, thereby reducing oxidative stress.

Table of Research Findings:

Study Findings
Smith et al., 2023Identified protective role of antioxidants against arsenic-induced oxidative damage.
Johnson et al., 2022Demonstrated the efficacy of chelation therapy in reducing arsenic levels in affected individuals.
Lee et al., 2021Explored the neurotoxic effects of arsenic compounds on cognitive functions in animal models.

Q & A

Q. What are common pitfalls in framing research questions about arsenic-based compounds, and how are they avoided?

  • Methodological Answer : Avoid overly broad questions (e.g., "toxicity effects") by specifying mechanisms (e.g., "ROS-mediated apoptosis in hepatocytes"). Preempt peer review critiques by aligning hypotheses with established arsenic toxicokinetics and citing recent speciation studies .

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